molecular formula C3H4O4 B127216 (1,3-13C2)Propanedioic acid CAS No. 99524-14-8

(1,3-13C2)Propanedioic acid

Cat. No. B127216
CAS RN: 99524-14-8
M. Wt: 106.05 g/mol
InChI Key: OFOBLEOULBTSOW-SUEIGJEOSA-N
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Description

Propanedioic acid, also known as malonic acid, is a dicarboxylic acid with the molecular formula C3H4O4 . The isotopically labeled variant, (1,3-13C2)Propanedioic acid, has a molecular weight of 106.05 .


Synthesis Analysis

Malonic acid can be synthesized biologically from renewable resources . A novel artificial synthetic pathway was designed where oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid . This pathway was catalyzed sequentially by a -keto decarboxylase and malonic semialdehyde dehydrogenase .


Molecular Structure Analysis

The molecular structure of (1,3-13C2)Propanedioic acid is represented by the linear formula CH2(13CO2H)2 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Malonic acid reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives .


Physical And Chemical Properties Analysis

Malonic acid appears as white crystals or crystalline powder . It has a density of 1.619 g/cm3, decomposes at a melting point of 135 to 137 °C, and is soluble in water at 763 g/L .

Scientific Research Applications

  • Carbocations and Carboxonium Species Studies : Research has explored the ionization of substituted versions of 1,3-propanediol under superacidic conditions, leading to the characterization of carbocations and carboxonium species. This study contributes to the understanding of chemical structures and reactions involving 1,3-propanediol (Olah, Reddy, Rasul, & Prakash, 1999).

  • Genetically Engineered Strains for Production : 1,3-Propanediol is used in the synthesis of products like cosmetics and medicines. Advances in genetic engineering have led to the development of strains that can efficiently biosynthesize 1,3-PD, overcoming limitations of natural microorganisms (Yang et al., 2018).

  • Downstream Processing in Microbial Production : The extraction and purification of 1,3-propanediol from fermentation broth is a significant part of its production process. Various methods like distillation, membrane filtration, and liquid-liquid extraction have been studied for this purpose (Xiu & Zeng, 2008).

  • Electrooxidation Studies : The electrooxidation of 1,3-propanediol has been studied on platinum and gold electrodes in different media, providing insights into potential applications in electrochemistry (Chbihi et al., 1999).

  • Microbial Purification after Production : Studies have investigated bacterial strains capable of utilizing byproducts generated during the conversion of glycerol to 1,3-propanediol, highlighting the importance of efficient waste management in production processes (Szymanowska-Powałowska, Piątkowska, & Leja, 2013).

  • Heterogeneous Catalysts for Efficient Processes : Research on chemical routes for the production of 1,3-PDO using heterogeneous catalysts aims to enhance process efficiency and market competitiveness (da Silva Ruy et al., 2020).

Safety And Hazards

Malonic acid is classified as causing serious eye damage (Category 1, H318) according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) . Precautionary measures include wearing eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .

Future Directions

Malonic acid has potential for use in the production of specialty polyesters and polymers . Its biological synthesis from renewable resources presents a promising direction for sustainable and environmentally friendly production .

Relevant Papers The paper “Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically” provides valuable insights into the biological synthesis of malonic acid . Another paper titled “1,3-Propanediol and its Application in Bio-Based Polyesters” discusses the use of malonic acid in the production of polyesters .

properties

IUPAC Name

(1,3-13C2)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOBLEOULBTSOW-SUEIGJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583969
Record name (1,3-~13~C_2_)Propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malonic acid-1,3-13C2

CAS RN

99524-14-8
Record name (1,3-~13~C_2_)Propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99524-14-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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